1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid)
Description
Properties
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.3C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3*3-2(4,5)1(6)7/h2,8H,1,3-6H2;3*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKDUSEKYXIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F9N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various receptors, including α-adrenoceptors.
Mode of Action
It’s worth noting that piperazine derivatives have been reported to act as antagonists of α-adrenoceptors. As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological responses typically triggered by the receptors’ natural ligands.
Biological Activity
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a chemical compound with the molecular formula C13H15F9N2O7 and a molecular weight of 482.256 g/mol. This compound is characterized by its piperazine moiety and three trifluoroacetic acid groups, which contribute to its unique biological properties and potential applications in medicinal chemistry.
The biological activity of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) primarily stems from its interaction with various biological targets. Its structure allows it to act as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms associated with these conditions.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been linked to enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | N. meningitidis | 16 µg/mL |
| Compound D | H. influenzae | 8 µg/mL |
Case Studies
Case Study 1: Antichlamydial Activity
A study investigated the antichlamydial activity of piperazine derivatives, including those structurally similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid). The results indicated that certain derivatives exhibited moderate activity against Chlamydia, highlighting the potential for developing new therapeutic agents targeting this pathogen .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of piperazine-based compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and enhance neuronal survival, making them candidates for further development in treating neurodegenerative disorders .
Synthesis and Research Applications
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) can be achieved through various methods, including multicomponent reactions and cyclization techniques. These synthetic pathways are crucial for producing high-purity compounds suitable for biological testing.
Table 2: Synthetic Methods for Piperazine Derivatives
| Method | Description |
|---|---|
| Ugi Reaction | A multicomponent reaction forming diverse products |
| Cyclization with Sulfonium Salts | Involves cyclization of diamine derivatives |
| Photocatalytic Synthesis | Utilizes light to drive chemical reactions |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₇H₁₁N₃O·3(C₂HF₃O₂) (exact formula may vary based on hydration) .
- Synthesis : Prepared via acid-catalyzed reactions, where TFA acts as both a solvent and a protonating agent. For example, TFA is used in deprotection steps of tert-butyl carbamates or other acid-labile protecting groups, as seen in analogous syntheses .
- Applications : Utilized in drug discovery for its piperazine moiety, which is common in bioactive molecules targeting neurological, antimicrobial, and enzyme inhibition pathways .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The tris-TFA salt exhibits superior solubility in DMSO, methanol, and water compared to hydrochloride analogues due to TFA’s strong acidic character and low molecular volume .
- Stability : TFA salts are hygroscopic and require anhydrous storage, whereas hydrochloride salts are more stable under ambient conditions but less compatible with organic syntheses .
Q & A
Q. What are the established synthetic routes for 1-(Piperazin-1-yl)prop-2-en-1-one, and how is the tris(trifluoroacetic acid) salt formed?
- Methodological Answer : The compound is synthesized via a multi-step approach. A common method involves coupling piperazine with propenone derivatives using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, followed by salt formation with trifluoroacetic acid (TFA) . Key steps include:
- Reaction Conditions : Room temperature, 12–24 hours under nitrogen.
- Purification : Column chromatography or TLC (thin-layer chromatography) with ethyl acetate/hexane gradients.
- Salt Formation : The free base is treated with excess TFA in dichloromethane, followed by rotary evaporation to yield the tris-TFA salt.
Characterization : Confirmed via / NMR (e.g., δ 7.08 ppm for aromatic protons) and LC-MS for molecular weight validation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : / NMR identifies functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 350.382) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F.
- TGA/DSC : Assesses thermal stability of the tris-TFA salt, which decomposes above 150°C .
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved during structural determination of piperazine derivatives using SHELX?
- Methodological Answer : SHELXL is employed for refinement, but challenges arise from twinning, disorder, or weak diffraction. Strategies include:
- Dual Refinement : Testing both ordered and disordered models for piperazine rings.
- Hirshfeld Atom Refinement (HAR) : Improves accuracy for light atoms (e.g., hydrogen bonding in TFA counterions) .
- Validation Tools : Use of R-factor convergence (<5%) and CheckCIF to flag geometric anomalies .
Example: A study on 1-isopropyl-4-tosylpiperazinone used SHELX to resolve cation-anion interactions via hydrogen bonding (N–H⋯O distances: 2.8–3.0 Å) .
Q. What strategies mitigate instability of tris(trifluoroacetic acid) salts in aqueous or basic conditions?
- Methodological Answer : TFA salts are prone to hydrolysis under basic conditions. Mitigation approaches:
- pH Control : Maintain acidic conditions (pH <4) during storage.
- Lyophilization : Stabilize the salt in solid form, avoiding aqueous solvents .
- Alternative Counterions : Test non-hygroscopic salts (e.g., HCl) for comparative stability studies.
Note: TFA’s environmental persistence requires disposal via approved protocols for perfluorinated compounds .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents (e.g., methyl, methoxy) on the propenone moiety to assess impact on bioactivity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like kinases or GPCRs, leveraging the piperazine’s flexibility .
- Biological Assays : Test derivatives against cancer cell lines (e.g., IC values via MTT assay) to correlate substituent effects with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
